molecular formula C6H10N4 B2925092 rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine CAS No. 1909293-79-3

rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine

Cat. No.: B2925092
CAS No.: 1909293-79-3
M. Wt: 138.174
InChI Key: GILLLQJMOROSSS-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine: is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name

5-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-3-2-4(3)5-8-6(7)10-9-5/h3-4H,2H2,1H3,(H3,7,8,9,10)/t3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILLLQJMOROSSS-QWWZWVQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include the use of cyclopropylamines and triazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a triazole ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

The compound rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine (CAS No. 1909293-79-3) belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₀N₄. The compound features a triazole ring that is pivotal in its biological activity. The presence of the methylcyclopropyl group enhances its pharmacological profile by influencing its interaction with biological targets.

Anticancer Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC₅₀ values ranging from 6.2 μM to 43.4 μM .

Compound Cell Line IC₅₀ (μM)
47fHCT-1166.2
69cMCF-727.3
69bMCF-743.4

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. In vitro studies have demonstrated that various triazole derivatives possess activity against a range of pathogens, including bacteria and fungi. The specific activity of this compound in this regard remains to be fully elucidated but aligns with the general profile of triazole compounds.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazoles have been investigated for their potential as antiviral agents and in treating metabolic disorders such as diabetes . The structural features of this compound may contribute to similar therapeutic potentials.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities against multiple cancer cell lines . The results indicated that modifications at specific positions on the triazole ring could enhance anticancer efficacy.
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that certain triazole derivatives induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase . This finding underscores the potential of this compound as a lead compound in anticancer drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.